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Compound of Interest

Compound Name: Boc-Leucinol

Cat. No.: B558283 Get Quote

For researchers, scientists, and professionals in drug development, precise characterization of

synthesized molecules is paramount. Mass spectrometry is a cornerstone technique for

confirming molecular weight and elucidating the structure of compounds such as Boc-
Leucinol, a common building block in synthetic organic chemistry. This guide provides a

detailed interpretation of the mass spectrum of Boc-Leucinol, compares its fragmentation

patterns with other common protecting groups, and offers standardized protocols for its

analysis.

Understanding the Molecular Profile of Boc-
Leucinol
Boc-Leucinol, chemically known as tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-

yl]carbamate, is a protected amino alcohol. Its fundamental properties are crucial for

interpreting its mass spectrum.

Property Value Reference

Molecular Formula C11H23NO3 [1][2][3]

Molecular Weight 217.31 g/mol [1][2][4][5]

IUPAC Name
tert-butyl N-[(2S)-1-hydroxy-4-

methylpentan-2-yl]carbamate
[1]

CAS Number 82010-31-9 [2][4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b558283?utm_src=pdf-interest
https://www.benchchem.com/product/b558283?utm_src=pdf-body
https://www.benchchem.com/product/b558283?utm_src=pdf-body
https://www.benchchem.com/product/b558283?utm_src=pdf-body
https://www.benchchem.com/product/b558283?utm_src=pdf-body
https://www.benchchem.com/product/b558283?utm_src=pdf-body
https://www.benchchem.com/product/b558283?utm_src=pdf-body
https://www.researchgate.net/figure/Proposed-fragmentation-pathway-for-the-Fmoc-Dap_fig3_300371844
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm
https://www.researchgate.net/figure/Proposed-fragmentation-pathway-for-the-Fmoc-Dap_fig3_300371844
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.youtube.com/watch?v=pT4rMLIQUjE
https://www.researchgate.net/figure/Proposed-fragmentation-pathway-for-the-Fmoc-Dap_fig3_300371844
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.youtube.com/watch?v=pT4rMLIQUjE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpreting the Mass Spectrum of Boc-Leucinol
The mass spectrum of Boc-Leucinol is characterized by its molecular ion peak and a series of

fragment ions resulting from the cleavage of the molecule. The use of soft ionization

techniques, such as Electrospray Ionization (ESI), is recommended to minimize premature

fragmentation of the thermally labile Boc protecting group.

Expected Molecular Ion Peaks
In a typical ESI mass spectrum, Boc-Leucinol is expected to be observed as several species:

Ion Species Formula Calculated m/z Notes

[M+H]+ [C11H24NO3]+ 218.17

Protonated molecule,

commonly observed in

positive ion mode.

[M+Na]+ [C11H23NO3Na]+ 240.15

Sodium adduct,

frequently seen when

sodium salts are

present.

[M+K]+ [C11H23NO3K]+ 256.13

Potassium adduct,

also common from

glassware or solvent

impurities.

[M-H]- [C11H22NO3]- 216.16

Deprotonated

molecule, observed in

negative ion mode.

Key Fragmentation Patterns
The fragmentation of Boc-Leucinol primarily occurs at the Boc protecting group and the side

chain. The tert-butyl group is particularly prone to cleavage.
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Fragment Ion (m/z) Proposed Structure/Loss Description

162.12 [M+H - C4H8]+
Loss of isobutylene (56 Da)

from the Boc group.

144.11 [M+H - C4H9O]+
Loss of tert-butanol (74 Da)

from the Boc group.

118.10 [M+H - C5H9O2]+
Complete loss of the Boc

group (100 Da).

102.09 [C5H12NO]+
Cleavage of the isobutyl side

chain.

88.08 [C4H10NO]+
Alpha cleavage adjacent to the

nitrogen.

57.07 [C4H9]+
Characteristic tert-butyl cation

from the Boc group.[6]

The fragmentation of the Boc protecting group is a well-documented process and serves as a

diagnostic tool in identifying Boc-protected compounds. The lability of the Boc group can be

influenced by analytical conditions, such as the use of trifluoroacetic acid (TFA) in the mobile

phase, which can induce its cleavage.
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Figure 1: Proposed fragmentation pathway of protonated Boc-Leucinol.
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Comparison with Other Protecting Groups
To provide a comprehensive analysis, it is useful to compare the fragmentation of Boc-
Leucinol with Leucinol protected by other common amine protecting groups, such as Fmoc

(Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl).

Protecting Group
Characteristic Fragment
Ion(s)

Notes

Boc m/z 57 ([C4H9]+)
Loss of the tert-butyl group is a

hallmark of Boc protection.

m/z 101 (Boc group)
The intact protecting group

cation.

Fmoc m/z 179

Corresponds to the

fluorenylmethyl cation or

related structures.

m/z 222 (Fmoc group)
The intact protecting group

cation.

Cbz m/z 91 ([C7H7]+)
Tropylium ion from the benzyl

group.

m/z 108 Toluene fragment.

This comparative data is invaluable for identifying the specific protecting group on an unknown

sample or for confirming the success of a deprotection reaction.

Experimental Protocol for Mass Spectrometry
Analysis
The following is a generalized protocol for the analysis of Boc-Leucinol using an ESI-MS

system.

1. Sample Preparation:
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Dissolve Boc-Leucinol in a suitable solvent (e.g., methanol, acetonitrile) to a final

concentration of approximately 1 mg/mL.

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

2. Instrumentation and Parameters:

Mass Spectrometer: ESI source coupled to a Quadrupole, Time-of-Flight (TOF), or Orbitrap

mass analyzer.

Ionization Mode: Positive (for [M+H]+, [M+Na]+, [M+K]+) and Negative (for [M-H]-).

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a low concentration of

an acid (e.g., 0.1% formic acid) to promote protonation.

Infusion Rate: 5-10 µL/min for direct infusion.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: m/z 50-500.

3. Data Acquisition and Analysis:

Acquire the full scan mass spectrum.

If necessary, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion

(m/z 218.17) to confirm the fragmentation pattern.

Process the data using the instrument's software to identify the molecular ion and key

fragments.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b558283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

MS Analysis

Data Interpretation

Dissolve Boc-Leucinol 
 (1 mg/mL)

Dilute with Mobile Phase 
 (1-10 µg/mL)

Direct Infusion 
 (5-10 µL/min)

Electrospray Ionization (ESI)

Mass Analyzer 
 (e.g., TOF, Orbitrap)

Acquire Full Scan Spectrum

Perform MS/MS on [M+H]+ 
 (optional)

Identify Molecular Ion 
 & Key Fragments

Click to download full resolution via product page

Figure 2: Experimental workflow for the mass spectrometry analysis of Boc-Leucinol.
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A Logical Approach to Spectrum Interpretation
For researchers encountering an unknown spectrum, a systematic approach is essential for

accurate identification.
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Figure 3: Logical workflow for the identification of Boc-Leucinol from a mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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